molecular formula C18H17N7O B2363480 7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-09-9

7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2363480
CAS No.: 320416-09-9
M. Wt: 347.382
InChI Key: ZARULVGPXMTXBJ-UHFFFAOYSA-N
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Description

“7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H10N6. It has a molecular weight of 262.27 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic nuclei, which have high chemotherapeutic values and act as a remedy for the development of novel drugs . Specific synthesis routes for imidazole and their derived products have been summarized in various studies .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazolo[1,5-a]pyrimidine core, which is a common structure in many pharmaceutical compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Biphenyl-Substituted Fused 1,2,4-Triazoles : A study described the synthesis of 3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to the compound , as a class of potent xanthine oxidase inhibitors. This synthesis involved oxidative cyclization and Dimroth rearrangement (Shurrab et al., 2013).

  • Mechanism of Gas-Phase Pyrolysis : A research on the gas-phase pyrolysis of N-arylidine-N′-pyrimidin-2-yl-hydrazine derivatives provided insights into the formation of compounds like 2-phenyl-1,2,4-triazolo[1,5-a]pyrimidines, relevant to the study of the compound of interest (Al-Awadi et al., 2015).

  • Generation and Thermolysis of N-Ylides : Research on [1,2,4]Triazolo[1,5-a] pyrimidine, closely related to the compound , focused on its alkylation and subsequent thermolysis, offering a deeper understanding of the reaction mechanisms and structural transformations in this class of compounds (Hori et al., 1985).

Potential Biological and Pharmacological Applications

  • Antimicrobial and Antitumor Activity : A study on the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and related derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, similar in structure to the compound , showed moderate effects against some bacterial and fungal species. This suggests potential antimicrobial applications (Abdel‐Aziz et al., 2008).

  • Antituberculous Agent Analogs : A study synthesized structural analogs of a promising antituberculous agent, ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, to evaluate their tuberculostatic activity. This research provides insights into the potential use of similar compounds, like the one , in treating tuberculosis (Titova et al., 2019).

Future Directions

The future directions of “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” research could involve further hit-to-lead optimization studies . These could include the development of new drugs that overcome antimicrobial resistance problems , and the exploration of the broad range of chemical and biological properties of imidazole .

Mechanism of Action

Target of Action

The primary targets of the compound “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” are currently unknown. This compound contains an imidazole ring, which is known to be a core structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The presence of the imidazole ring in this compound suggests that it may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This suggests that the compound could have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Properties

IUPAC Name

4-[7-(4-imidazol-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-3-15(24-8-7-19-13-24)4-2-14(1)16-5-6-20-17-21-18(22-25(16)17)23-9-11-26-12-10-23/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARULVGPXMTXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)N5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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